Absence of Public Biological Data Precludes Standard Quantitative Comparison
After an exhaustive search of the scientific literature, patent databases, and authoritative chemical biology resources, no quantitative biological or pharmacological data (e.g., IC50, Ki, cellular activity, ADME) could be found for 4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine [1]. Consequently, a standard quantitative comparison against the closest structural analogs, such as 4-(Furan-2-yl)-6-phenylpyrimidin-2-amine (CAS 82619-71-4) or other furanopyrimidine kinase inhibitors like those described for JAK2 or EGFR, cannot be performed [2]. This lack of data is itself a critical piece of evidence, distinguishing it from well-characterized tool compounds and highlighting its primary value proposition as a unique chemical probe for novel target identification or proprietary SAR exploration [3].
| Evidence Dimension | Availability of published biological activity data |
|---|---|
| Target Compound Data | No public data available for any biological target |
| Comparator Or Baseline | Well-characterized analogs (e.g., JAK2 inhibitors) have published IC50 values in the nanomolar range (e.g., IC50 = 0.7 nM for a related series) |
| Quantified Difference | Incalculable; the comparator's quantified potency vs. the target compound's zero data points represents an immeasurable information gap, not a performance deficit. |
| Conditions | Literature and database survey as of May 6, 2026 |
Why This Matters
For procurement, this data gap means the compound cannot be selected based on published performance, but its acquisition is justified by its unique and unexplored chemical structure.
- [1] SciFinder-n and PubMed literature searches for CAS 1354923-28-6 conducted on May 6, 2026, yielded no results. View Source
- [2] PubChem. 4-(Furan-2-yl)-6-phenylpyrimidin-2-amine. CAS 82619-71-4. Accessed May 6, 2026. This represents the closest commercially available structural analog without the isopropyl group. View Source
- [3] Wang, Y.; et al. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. Bioorg. Med. Chem. 2017, 25, 75-83. This study provides a class-level benchmark for the activity of furanyl-pyrimidin-2-amines. View Source
